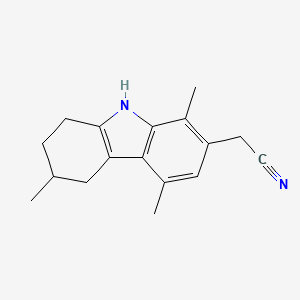![molecular formula C8H2Cl2F3N3O B14010418 5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes chlorine, fluorine, and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. For example, the synthesis may involve the use of acetophenone derivatives, which are reacted with reagents such as POCl3 under reflux conditions . The reaction mixture is then cooled and poured onto ice water to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave techniques has been explored to enhance the efficiency and yield of the synthesis process . Additionally, the chemical structure of the synthesized compound is often characterized using spectral and elemental analyses, as well as single-crystal X-ray diffraction .
化学反应分析
Types of Reactions
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product. For example, the use of acetic anhydride and pyridine under reflux conditions can lead to specific substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetic anhydride and pyridine can yield acylated derivatives of the compound .
科学研究应用
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects . Molecular docking studies have been used to investigate the binding affinities of this compound to its targets .
相似化合物的比较
Similar Compounds
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
Uniqueness
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoromethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C8H2Cl2F3N3O |
|---|---|
分子量 |
284.02 g/mol |
IUPAC 名称 |
5,7-dichloro-2-(difluoromethyl)-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H2Cl2F3N3O/c9-4-1-3(2(11)5(10)15-4)14-7(6(12)13)16-8(1)17/h6H,(H,14,16,17) |
InChI 键 |
PJMGNEODWNBWMW-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(NC2=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


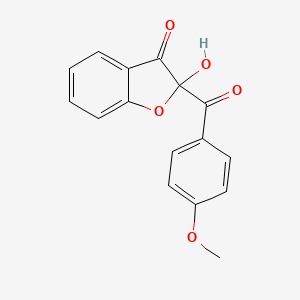
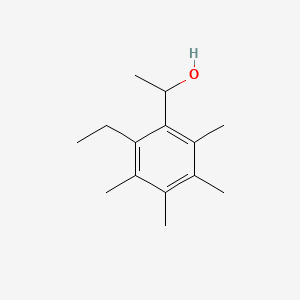
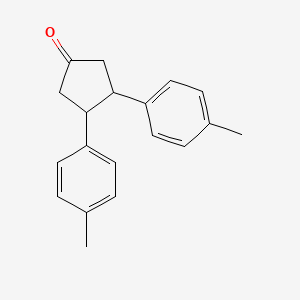
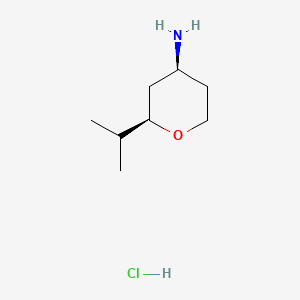
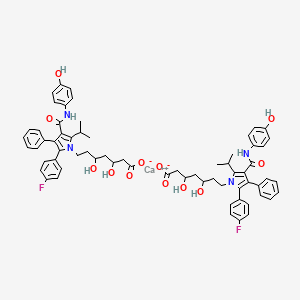

![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
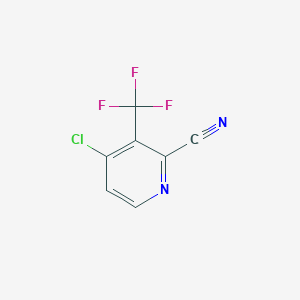
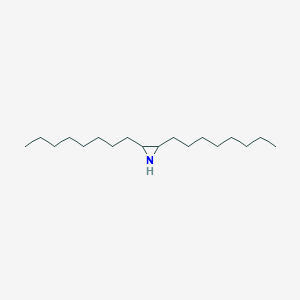
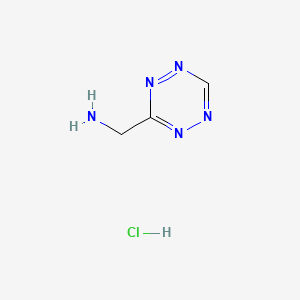
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
